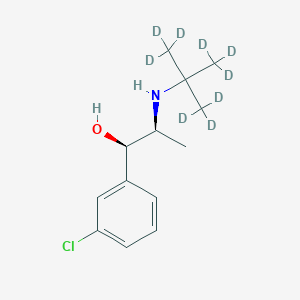rac erythro Dihydrobupropion-d9
CAS No.:
Cat. No.: VC16502869
Molecular Formula: C13H20ClNO
Molecular Weight: 250.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H20ClNO |
|---|---|
| Molecular Weight | 250.81 g/mol |
| IUPAC Name | (1R,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol |
| Standard InChI | InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m0/s1/i2D3,3D3,4D3 |
| Standard InChI Key | NDPTTXIBLSWNSF-LPBNDZLASA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@@H](C)[C@@H](C1=CC(=CC=C1)Cl)O |
| Canonical SMILES | CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
rac Erythro dihydrobupropion-d9 (CAS No. 1217684-77-9) has the molecular formula C₁₃H₁₁ClNOD₉·HCl and a molecular weight of 287.22 g/mol . The compound features two chiral centers: one at the original bupropion site (C1) and another introduced during reduction (C2). The "erythro" designation refers to the relative configuration of these centers, where the hydroxyl and tert-butylamino groups are on opposite sides of the plane . Deuterium substitution occurs at nine positions, likely within the tert-butyl moiety, to minimize isotopic interference during mass spectrometric analysis .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁ClNOD₉·HCl |
| Molecular Weight | 287.22 g/mol |
| CAS Number | 1217684-77-9 |
| Stereochemistry | Racemic erythro diastereomers |
| Deuterium Substitution | 9 positions (likely -CD₃ groups) |
Synthesis and Analytical Applications
Synthesis and Purification
While synthetic details are proprietary, the compound is likely produced via catalytic reduction of deuterated bupropion precursors. The process involves:
-
Deuterium Incorporation: Exchange of hydrogen with deuterium in the tert-butyl group using D₂O or deuterated reagents.
-
Stereoselective Reduction: Ketone group reduction using enzymes like 11β-hydroxysteroid dehydrogenase 1 or chemical reductants to yield erythro configuration .
-
Racemic Resolution: Chromatographic separation (e.g., chiral HPLC) to isolate individual enantiomers, though commercial standards are often supplied as racemic mixtures .
Role in Quantitative Assays
rac Erythro dihydrobupropion-d9 is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying bupropion metabolites. A validated protocol from recent studies includes:
Table 2: LC-MS/MS Parameters for rac Erythro Dihydrobupropion-d9
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray (Positive) |
| Q1 Mass (m/z) | 241.9 |
| Q3 Mass (m/z) | 116.0 |
| Collision Energy | 45 V |
| Retention Time | 6.2 min (C18 column) |
| Limit of Quantification | 0.15 ng/mL |
This method achieves <9.8% intra-day variability and 88.5–99.9% accuracy across enantiomers, addressing prior challenges with mislabeled commercial standards .
Pharmacological and Metabolic Significance
Metabolic Pathway Context
Bupropion undergoes hepatic metabolism via:
-
Oxidation: CYP2B6-mediated 4-hydroxylation to hydroxybupropion (major pathway).
-
Reduction: Carbonyl reductases convert bupropion to erythro- and threo-dihydrobupropion .
rac Erythro dihydrobupropion-d9 mirrors the endogenous erythro metabolite, which constitutes <10% of total bupropion metabolites but exhibits unique pharmacokinetic properties:
Table 3: Comparative Pharmacokinetics of Bupropion Metabolites
| Metabolite | Plasma Exposure (AUC₀–∞) | Half-Life (h) |
|---|---|---|
| Bupropion | 1.0 (reference) | 12–14 |
| 4-Hydroxybupropion | 17× higher | 20–22 |
| Threo-Dihydrobupropion | 7× higher | 18–20 |
| Erythro-Dihydrobupropion | 0.5× lower | 14–16 |
Stereoselective Disposition
Deuterated standards enable resolution of enantiomeric contributions:
-
(1R,2S)-Erythro: Predominant form in commercial standards, despite historical mislabeling .
-
(1S,2R)-Erythro: Less studied due to analytical challenges pre-dating deuterated internal standards.
Challenges and Future Directions
Analytical Limitations
-
Stereochemical Misassignment: Early studies used incorrectly labeled standards, skewing metabolic ratios .
-
Matrix Effects: Urine and plasma components necessitate extensive sample cleanup (e.g., solid-phase extraction) .
Research Opportunities
-
Enantiomer-Specific Pharmacodynamics: Clarify if (1R,2S)- vs. (1S,2R)-erythro metabolites differ in antidepressant efficacy.
-
Drug-Drug Interactions: Assess how CYP2B6 inhibitors alter erythro metabolite formation.
-
Deuterium Retention Studies: Evaluate metabolic stability of deuterium labels in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume